

In-Depth Technical Guide: Preclinical Pharmacology of TM5275 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B10764172	Get Quote

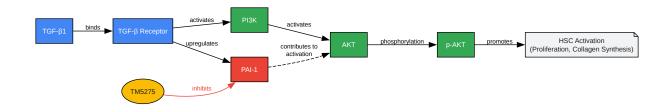
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TM5275 is an orally bioavailable, small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system. Elevated PAI-1 levels are implicated in the pathophysiology of thrombotic diseases, fibrosis, and cancer. Preclinical studies have demonstrated the potential of TM5275 as a therapeutic agent in these conditions. This technical guide provides a comprehensive overview of the preclinical pharmacology of TM5275, summarizing key in vitro and in vivo data, and detailing experimental methodologies to support further research and development.

Introduction to TM5275

TM5275 is a potent and selective inhibitor of PAI-1, belonging to the class of non-peptidic small molecules. Its chemical name is 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoic acid. By inhibiting PAI-1, TM5275 enhances the activity of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), leading to increased plasmin generation and subsequent fibrinolysis. This mechanism of action forms the basis for its antithrombotic and anti-fibrotic effects.


Mechanism of Action

TM5275 functions as a direct inhibitor of PAI-1, preventing its interaction with plasminogen activators. This leads to a restoration of fibrinolytic activity, which is often suppressed in pathological conditions associated with elevated PAI-1.

Signaling Pathways

In the context of fibrosis, particularly liver fibrosis, TM5275 has been shown to interfere with the transforming growth factor-beta 1 (TGF- β 1) signaling pathway in hepatic stellate cells (HSCs). TGF- β 1 is a potent pro-fibrotic cytokine that stimulates HSC activation and extracellular matrix deposition. TM5275 attenuates TGF- β 1-stimulated proliferation and fibrogenic activity of HSCs by inhibiting the phosphorylation of AKT, a key downstream signaling molecule.[1]

Click to download full resolution via product page

Caption: Simplified TGF-β1 signaling pathway in hepatic stellate cells and the inhibitory action of TM5275.

In Vitro Pharmacology PAI-1 Inhibition

TM5275 is a potent inhibitor of PAI-1 with a reported half-maximal inhibitory concentration (IC50) of 6.95 μ M.[2]

Parameter	Value	Reference
IC50 (PAI-1)	6.95 μΜ	[2]

In Vivo Pharmacology Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated the oral bioavailability of TM5275. Following a single oral administration of 10 mg/kg in rats, a maximum plasma concentration (Cmax) of $17.5 \pm 5.2 \, \mu M$ was achieved.[2] Comprehensive pharmacokinetic parameters such as time to maximum concentration (Tmax), elimination half-life (t1/2), and absolute oral bioavailability are not yet fully publicly available.

Species	Dose (Oral)	Cmax	Tmax	t1/2	Oral Bioavaila bility (%)	Referenc e
Rat	10 mg/kg	17.5 ± 5.2 μΜ	Not Reported	Not Reported	Orally Bioavailabl e	[2]

Efficacy Studies

In rat models of thrombosis, oral administration of TM5275 demonstrated significant antithrombotic effects.

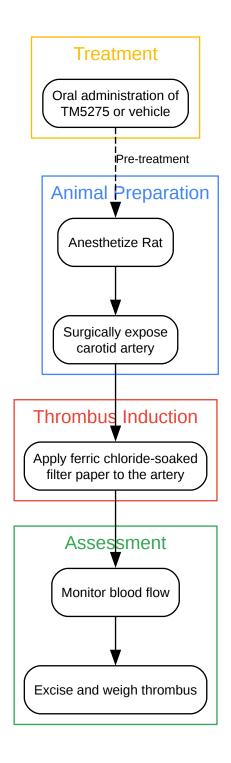
Model	Species	Dosing Regimen (Oral)	Key Findings	Reference
Thrombosis Model	Rat	10 mg/kg	Significant reduction in blood clot weight.	
Thrombosis Model	Rat	50 mg/kg	Significant reduction in blood clot weight.	-

TM5275 has shown efficacy in attenuating liver fibrosis in two distinct rat models.

Model	Species	Dosing Regimen	Key Findings	Reference
Choline- Deficient, L- Amino Acid- Defined (CDAA) Diet	Fischer 344 Rat	50 mg/kg/day (in drinking water)	Attenuated development of hepatic fibrosis.	
Porcine Serum (PS)-Induced Fibrosis	Diabetic OLETF Rat	50 mg/kg/day & 100 mg/kg/day (in drinking water)	Suppressed PS- mediated liver fibrosis development.	_

In a mouse model of intestinal fibrosis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), TM5275 demonstrated anti-fibrotic activity.

Model	Species	Dosing Regimen (Oral)	Key Findings	Reference
TNBS-Induced Colitis	Mouse	50 mg/kg/day	Significantly reduced collagen deposition.	


Toxicology

Preclinical studies in rodents and primates have indicated that TM5275 has a low toxicity profile, with no observed adverse effects on major organ systems or hemostatic function. However, specific quantitative toxicological data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.

Experimental Protocols In Vivo Models

This model is commonly used to evaluate the efficacy of antithrombotic agents.

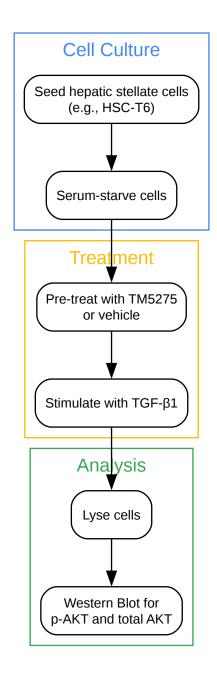
Click to download full resolution via product page

Caption: Experimental workflow for the rat ferric chloride-induced thrombosis model.

Protocol:

- Animal Preparation: Anesthetize male Sprague-Dawley rats. Make a midline cervical incision and carefully expose the common carotid artery.
- Drug Administration: Administer TM5275 or vehicle orally at the desired dose and time point before thrombus induction.
- Thrombus Induction: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).
- Blood Flow Monitoring: Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.
- Thrombus Isolation and Measurement: After a set period, excise the thrombosed arterial segment and weigh the isolated thrombus.

This is a well-established nutritional model for inducing non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis.


Protocol:

- Animal Model: Use male Fischer 344 rats.
- Dietary Induction: Feed the rats a CDAA diet for an extended period (e.g., 12 weeks) to induce liver fibrosis. A control group should receive a choline-supplemented amino acid (CSAA) diet.
- Drug Administration: Administer TM5275 or vehicle in the drinking water at the desired daily dose (e.g., 50 mg/kg/day).
- Assessment of Fibrosis: At the end of the study period, sacrifice the animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen), and biochemical assays (e.g., hydroxyproline content).

In Vitro Assays

This assay is used to evaluate the effect of TM5275 on a key signaling pathway in HSC activation.

Click to download full resolution via product page

Caption: Workflow for the TGF-β1-induced AKT phosphorylation assay.

Protocol:

• Cell Culture: Culture a rat hepatic stellate cell line (e.g., HSC-T6) in appropriate media. Seed the cells in culture plates and allow them to adhere.

- Serum Starvation: Before treatment, serum-starve the cells for a period (e.g., 24 hours) to reduce basal signaling.
- Treatment: Pre-incubate the cells with various concentrations of TM5275 or vehicle for a defined time (e.g., 1 hour).
- Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for a specific duration (e.g., 30 minutes).
- Cell Lysis and Western Blotting: Lyse the cells and collect the protein extracts. Perform
 Western blotting using primary antibodies against phosphorylated AKT (p-AKT) and total
 AKT. Use an appropriate loading control (e.g., β-actin or GAPDH).
- Quantification: Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Conclusion

TM5275 is a promising PAI-1 inhibitor with demonstrated preclinical efficacy in models of thrombosis and fibrosis. Its oral bioavailability and favorable safety profile in animals support its potential for clinical development. This technical guide provides a summary of the currently available preclinical data and detailed experimental protocols to facilitate further investigation into the therapeutic potential of TM5275. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in a broader range of disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Preclinical Pharmacology of TM5275 Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764172#tm5275-sodium-preclinical-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com